molecular formula C22H17N5O3 B11030774 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11030774
M. Wt: 399.4 g/mol
InChI Key: ZCXXBHJTAVZDTC-UHFFFAOYSA-N
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Description

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[4,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, along with isoquinoline and nitrophenyl substituents.

Preparation Methods

The synthesis of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Isoquinoline Moiety: This step often involves the use of isoquinoline derivatives and coupling reactions to attach the isoquinoline ring to the pyrido[4,3-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in amino derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one include other pyrido[4,3-d]pyrimidine derivatives and isoquinoline-based compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For example:

    Pyrido[4,3-d]pyrimidine Derivatives: Compounds with different substituents on the pyrido[4,3-d]pyrimidine core may exhibit different reactivity and biological activities.

    Isoquinoline-Based Compounds: Variations in the isoquinoline moiety, such as the presence of different functional groups, can affect the compound’s properties and applications.

The uniqueness of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H17N5O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C22H17N5O3/c28-21-19-13-23-22(25-11-9-15-3-1-2-4-16(15)14-25)24-20(19)10-12-26(21)17-5-7-18(8-6-17)27(29)30/h1-8,10,12-13H,9,11,14H2

InChI Key

ZCXXBHJTAVZDTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)C=CN(C4=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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